1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
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Overview
Description
1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as carbamates, imidazoles, and biphenyls. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the imidazole ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, palladium on carbon (for hydrogenation).
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its complex structure and potential biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
- 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
Uniqueness
The uniqueness of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C34H40N4O7 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2,3-dioxopropyl)-2-[1-[(2S)-2-[4-(methoxycarbonylamino)butanoyl]-3-methylpyrrolidin-2-yl]imidazol-4-yl]phenyl]benzoate |
InChI |
InChI=1S/C34H40N4O7/c1-22-14-16-37-34(22,30(41)7-6-15-35-32(43)44-5)38-19-29(36-21-38)28-18-23(17-26(40)20-39)8-13-27(28)24-9-11-25(12-10-24)31(42)45-33(2,3)4/h8-13,18-22,37H,6-7,14-17H2,1-5H3,(H,35,43)/t22?,34-/m0/s1 |
InChI Key |
LLGKFHUXHMVNGL-OHXFNNSHSA-N |
Isomeric SMILES |
CC1CCN[C@]1(C(=O)CCCNC(=O)OC)N2C=C(N=C2)C3=C(C=CC(=C3)CC(=O)C=O)C4=CC=C(C=C4)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCNC1(C(=O)CCCNC(=O)OC)N2C=C(N=C2)C3=C(C=CC(=C3)CC(=O)C=O)C4=CC=C(C=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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